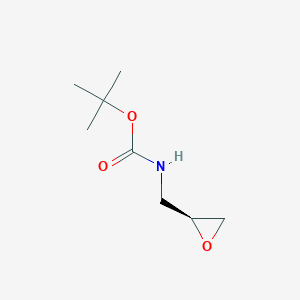

(S)-N-Boc-2,3-epoxypropylamine

Übersicht

Beschreibung

(S)-N-Boc-2,3-epoxypropylamine is a chiral compound widely used in organic synthesis. The compound features a 2,3-epoxypropylamine moiety protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-2,3-epoxypropylamine typically involves the following steps:

Epoxidation: The starting material, (S)-2,3-epoxypropylamine, is synthesized through the epoxidation of (S)-allylamine using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Protection: The amino group of (S)-2,3-epoxypropylamine is then protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine. This reaction yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-N-Boc-2,3-epoxypropylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form the corresponding amino alcohol.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products:

Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted amino alcohols.

Reduction: The primary product is (S)-2-amino-1-propanol.

Deprotection: The major product is (S)-2,3-epoxypropylamine.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Functionalization of Nanomaterials

- Detonation Nanodiamonds : (S)-N-Boc-2,3-epoxypropylamine is utilized to introduce amino groups onto detonation nanodiamonds (DNDs). This functionalization enhances the optical properties of DNDs, making them suitable for applications in biomedicine and drug delivery. The amino groups improve the dispersibility and biocompatibility of DNDs, facilitating further conjugation with biomolecules .

-

Synthesis of Block Copolymers

- The compound plays a crucial role in synthesizing poly(ethylene glycol)-based block copolymers. These copolymers are essential for developing micelles that encapsulate messenger RNA (mRNA), enhancing intracellular delivery. The structural features of this compound facilitate the formation of micelles with controlled release properties and improved cellular uptake .

-

Biological Activity

- Research indicates that this compound exhibits biological activity relevant to medicinal chemistry. Its structure allows it to interact with biological targets, potentially influencing enzymatic pathways or receptor activities. Studies have shown its involvement in stabilizing polyion complexes, which may enhance its utility in drug delivery systems.

Case Study 1: Functionalization of Detonation Nanodiamonds

A study published in ACS Nano investigated the functionalization of DNDs using this compound. Researchers demonstrated that the amino groups introduced by this compound significantly enhanced the optical properties of DNDs. The study involved:

- Grafting approximately 100 molecules of this compound on the DND surface.

- Characterization through infrared and Raman spectroscopies confirmed successful functionalization.

- The resulting DNDs displayed improved photoluminescence characteristics, indicating their potential for use in optical filters .

Case Study 2: mRNA Delivery Systems

In a research article published in Bioconjugate Chemistry, this compound was employed in synthesizing biodegradable PEG-block-poly(L-lysine) copolymers. These copolymers were designed for efficient mRNA delivery:

Wirkmechanismus

The mechanism of action of (S)-N-Boc-2,3-epoxypropylamine involves its reactivity towards nucleophiles, leading to ring-opening reactions. The epoxy group is electrophilic, making it susceptible to attack by nucleophiles, resulting in the formation of various substituted products. The Boc group serves as a protecting group, preventing unwanted side reactions during synthesis.

Vergleich Mit ähnlichen Verbindungen

- ®-N-Boc-2,3-epoxypropylamine

- (S)-2,3-epoxypropylamine

- ®-2,3-epoxypropylamine

Comparison:

Chirality: The (S)-enantiomer is often preferred in pharmaceutical synthesis due to its specific biological activity.

Reactivity: The presence of the Boc group in (S)-N-Boc-2,3-epoxypropylamine provides additional stability compared to (S)-2,3-epoxypropylamine.

Applications: While both (S)- and ®-enantiomers are used in synthesis, the (S)-enantiomer is more commonly employed in the preparation of chiral drugs.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications

Biologische Aktivität

(S)-N-Boc-2,3-epoxypropylamine is a chiral compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant case studies and findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to a 2,3-epoxypropylamine moiety. The presence of the Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in synthetic chemistry.

The biological activity of this compound is primarily attributed to its epoxy group, which is highly reactive towards nucleophiles. This reactivity allows for various biochemical interactions:

- Nucleophilic Substitution : The epoxy ring can undergo ring-opening reactions when attacked by nucleophiles, leading to the formation of substituted amino alcohols.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine, which can participate in further biological reactions.

1. Enzyme Mechanisms and Biochemical Assays

This compound is utilized in studying enzyme mechanisms due to its ability to serve as a substrate in various biochemical assays. Its structural features allow researchers to investigate enzyme kinetics and mechanisms effectively.

2. Antiviral and Anticancer Agents

The compound plays a critical role as an intermediate in synthesizing antiviral and anticancer agents. Its ability to modify biological targets through nucleophilic attack makes it a candidate for drug development.

Functionalization of Nanodiamonds

A study demonstrated the functionalization of detonation nanodiamonds (DNDs) using this compound. The epoxy group facilitated the covalent bonding with hydroxyl groups on the DND surface. Following deprotection of the amine group, the resulting DND-NH₂ exhibited enhanced photoluminescence properties when grafted with dye molecules like porphyrin . This functionalization opens avenues for developing nanomaterials with specific biological applications.

Synthesis of Chiral Drugs

Research has shown that this compound is integral in synthesizing chiral drugs due to its enantiomeric specificity. The compound's chirality often results in enhanced biological activity compared to its racemic counterparts, making it a preferred choice in pharmaceutical synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Chirality | Applications | Stability |

|---|---|---|---|

| This compound | S | Antiviral agents, enzyme studies | High (due to Boc) |

| (R)-N-Boc-2,3-epoxypropylamine | R | Less common in drug synthesis | Moderate |

| (S)-2,3-epoxypropylamine | S | General synthesis | Low (no protection) |

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGKXNNTNBRBH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218168 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161513-47-9 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161513-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.